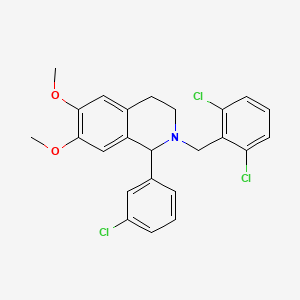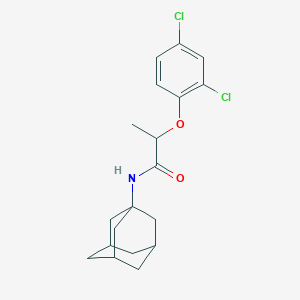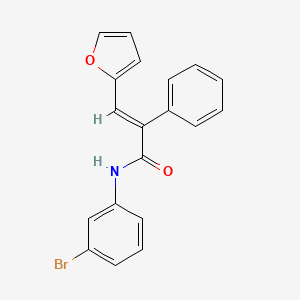![molecular formula C23H25NO4 B4936040 N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide](/img/structure/B4936040.png)
N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide, also known as DMHPN, is a synthetic compound that has recently gained attention in scientific research. This compound is a member of the naphthylmethylindoles family and is structurally similar to other synthetic cannabinoids. However, DMHPN has unique properties that make it a promising compound for various applications in scientific research.
作用机制
N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide exerts its effects by binding to the cannabinoid receptors CB1 and CB2. This binding activates various signaling pathways, including the G-protein signaling pathway and the MAPK/ERK pathway. These pathways are involved in various physiological processes, including inflammation, apoptosis, and cell proliferation. N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide has been shown to modulate these pathways in a dose-dependent manner, indicating that it has a specific mechanism of action.
Biochemical and Physiological Effects
N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and neuroprotective effects, indicating that it may have potential therapeutic applications for various diseases, including Alzheimer's disease and Parkinson's disease. N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide has also been shown to have analgesic effects, indicating that it may have potential applications as a pain reliever.
实验室实验的优点和局限性
N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It has a specific mechanism of action and can be used to investigate the endocannabinoid system. However, N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide also has some limitations. It is a synthetic compound that may not accurately reflect the effects of natural cannabinoids. It also has limited solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for research on N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide. One direction is to investigate its potential therapeutic applications for various diseases. Another direction is to investigate its effects on other physiological processes, including immune function and metabolism. Additionally, further research is needed to optimize the synthesis of N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide and to develop new derivatives with improved properties. Overall, N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide is a promising compound for various applications in scientific research and has the potential to lead to new discoveries in the field of cannabinoid research.
合成方法
The synthesis of N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide involves a multi-step process that includes the reaction of 2-hydroxy-1-naphthaldehyde with 3,4-dimethoxybenzylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with butanoyl chloride to produce N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide. This synthesis method has been optimized to achieve high yields and purity of N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide.
科学研究应用
N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide has been shown to have various applications in scientific research. One of the most promising applications is its use as a tool for studying the endocannabinoid system. N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide has been shown to interact with the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes, including pain sensation, appetite regulation, and immune function. N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide can be used to investigate the role of these receptors in these processes and to develop new drugs that target these receptors.
属性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)-(2-hydroxynaphthalen-1-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-4-7-21(26)24-23(16-11-13-19(27-2)20(14-16)28-3)22-17-9-6-5-8-15(17)10-12-18(22)25/h5-6,8-14,23,25H,4,7H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELAODKXWJARJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC(=C(C=C1)OC)OC)C2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-methylenebis{4-[(4-nitrophenyl)sulfonyl]benzene}](/img/structure/B4935966.png)
![1-[3-(2,5-dichlorophenoxy)propyl]piperidine](/img/structure/B4935976.png)
amino]benzamide](/img/structure/B4935983.png)
![3-(benzyloxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4935993.png)
![3-(3-nitrophenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B4936008.png)



![2-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4936034.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4936039.png)
![N-methyl-N-(3-methylbutyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4936047.png)
![4-ethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B4936054.png)

![[1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B4936066.png)